molecular formula C22H27N3O6S B1210181 Pivcephalexin CAS No. 63836-75-9

Pivcephalexin

Cat. No.: B1210181
CAS No.: 63836-75-9
M. Wt: 461.5 g/mol
InChI Key: DIGADQKVPFDJSI-SPYBWZPUSA-N
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Description

Cefalexin pivoxil is a prodrug of cefalexin, a first-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis. This compound is particularly effective against Gram-positive and some Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefalexin pivoxil involves several stepsThe reaction conditions typically involve the use of solvents, acids, and bases to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of cefalexin pivoxil involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, followed by esterification and purification steps to obtain the final product. Quality control measures are implemented to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Cefalexin pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products Formed

The major product formed from the hydrolysis of cefalexin pivoxil is cefalexin, the active antibiotic. Other reactions may produce various derivatives with modified antibacterial properties .

Scientific Research Applications

Cefalexin pivoxil has a wide range of scientific research applications:

Mechanism of Action

Cefalexin pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Properties

CAS No.

63836-75-9

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1

InChI Key

DIGADQKVPFDJSI-SPYBWZPUSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Key on ui other cas no.

63836-75-9
27726-31-4

Synonyms

cephalexin pivaloxymethyl ester
HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin
pivalexin
pivcephalexin
ST 21

Origin of Product

United States

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